6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
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Overview
Description
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and more . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities . The specific pathways affected by this compound would require further investigation.
Result of Action
As a quinazoline derivative, it may have a range of effects depending on its specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Bromination: The quinazoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
N-Benzylation: The brominated quinazoline is then reacted with 4-chlorobenzylamine in the presence of a suitable base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Quinazoline derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(4-quinazolinyl)amine
- N-(6-bromo-2-quinazolinyl)-N-(4-chlorobenzyl)amine
- N-(6-bromo-4-quinazolinyl)-N-(4-methylbenzyl)amine
Uniqueness
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is unique due to the specific substitution pattern on the quinazoline core and the presence of both bromine and chlorine atoms. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3/c16-11-3-6-14-13(7-11)15(20-9-19-14)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSKRVICHCBGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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